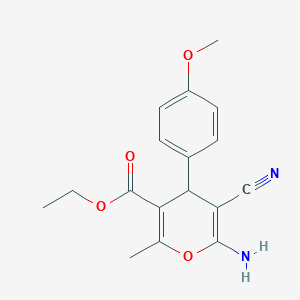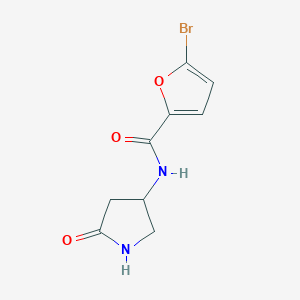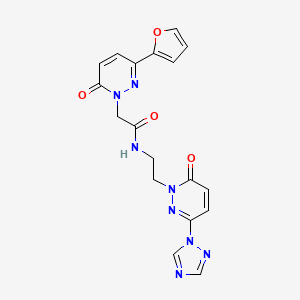
ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound with the linear formula C29H24N4O4S . It is a product provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound has been described in the literature. For instance, Zonouz et al. described an efficient and green one-pot protocol for the synthesis of similar compounds by a four-component reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water without any catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with a large number of atoms and several functional groups. The compound contains an ethyl group, an amino group, a cyano group, a methoxyphenyl group, a pyran ring, and a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. For example, the amino group and the cyano group can participate in various reactions. In one study, a catalyst was used to activate the carbonyl group of an aromatic aldehyde, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in a Knoevenagel condensation product .Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to determine the crystal structure of related pyran derivatives. The crystal structure provides insights into the molecular conformation, spatial arrangement, and potential intermolecular interactions, which are crucial for understanding the compound’s reactivity and properties .
Catalysis
Research has explored the use of related 4H-pyran derivatives in catalysis. These compounds can act as catalysts in various organic reactions due to their stable ring structure and functional groups that can participate in catalytic cycles .
Pharmaceutical Synthesis
4H-pyran derivatives are significant in pharmaceutical synthesis. They serve as key intermediates in the production of various drugs due to their versatile scaffold which is amenable to further functionalization .
Antibacterial Activity
Studies have shown that 4H-pyran derivatives exhibit antibacterial activity. The interactions of these compounds with bacterial proteins can be analyzed using computational docking techniques to predict their efficacy as antibacterial agents .
Material Science
In material science, the optical and electronic properties of 4H-pyran derivatives make them suitable for application in the development of new materials, such as organic semiconductors or photovoltaic cells .
Eco-friendly Synthesis
The compound’s derivatives have been synthesized using eco-friendly catalysts, highlighting the potential for sustainable chemistry practices. This approach minimizes environmental impact and promotes the use of non-toxic, renewable resources .
properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)13(9-18)15(14)11-5-7-12(21-3)8-6-11/h5-8,15H,4,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLSRRJJPBBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2865488.png)
![(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2865489.png)
![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)

![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2865499.png)
![1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2865500.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2865502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)

![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)